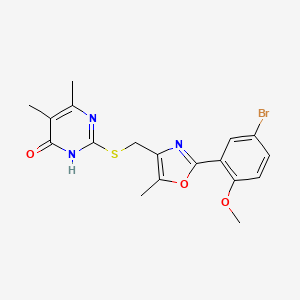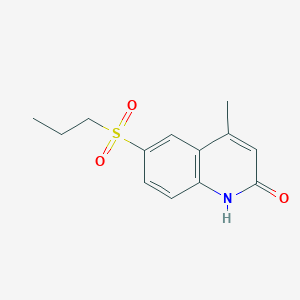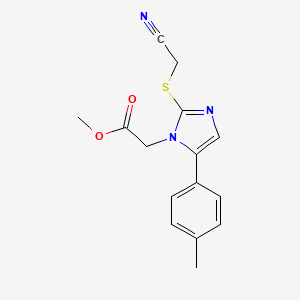
methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate” is a complex organic compound. The “p-tolyl” group in the compound is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . This group is commonly found in the structure of diverse chemical compounds .
Chemical Reactions Analysis
The compound likely undergoes a variety of chemical reactions, depending on the conditions and reagents used. The tolyl group, for example, is known to participate in various reactions, including Williamson etherification and C-C coupling reactions .Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Reactions
N-heterocyclic carbenes, including imidazol-2-ylidenes derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. These compounds mediate the acylation of alcohols with esters at low catalyst loadings, enabling the formation of corresponding esters in short reaction times and at room temperature. This catalytic activity underscores the importance of imidazole derivatives in facilitating organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those with a substituted acetate group, have been synthesized through various methods. These compounds serve as intermediates in the production of optically active imidazole oxides, demonstrating their versatility in chemical synthesis. The transformation of these intermediates into dihydro-1H-imidazole-thione derivatives through sulfur-transfer reactions further illustrates their applicability in creating a diverse range of chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Formation of Complex Compounds
The reactivity of imidazole and thiazole derivatives has been explored, leading to the synthesis of compounds with potential biological activity. This includes the creation of thiohydantoins and thiazoles, which have been investigated for their antimicrobial properties. Such studies highlight the role of methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate and its derivatives in the development of new pharmaceutical agents (Hady, 2012).
Solar Cell Applications
Molecular engineering has utilized organic sensitizers, including imidazole-based compounds, for solar cell applications. These sensitizers, engineered at the molecular level, exhibit high efficiency in converting photon energy to electrical energy. The incorporation of imidazole derivatives into the sensitizers’ structure plays a crucial role in achieving high incident photon to current conversion efficiency, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
methyl 2-[2-(cyanomethylsulfanyl)-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-3-5-12(6-4-11)13-9-17-15(21-8-7-16)18(13)10-14(19)20-2/h3-6,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBHOUKMJXHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

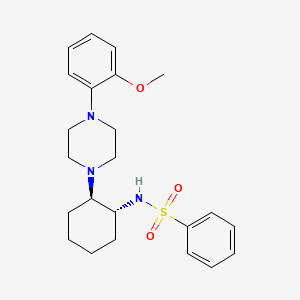
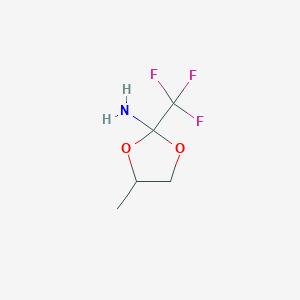
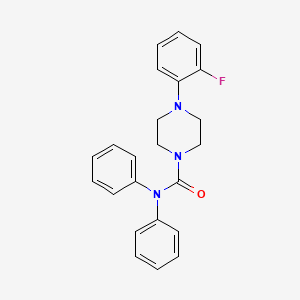


![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

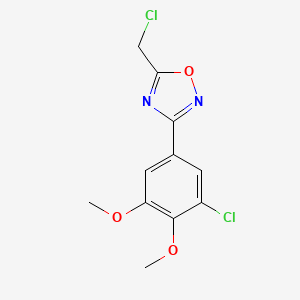

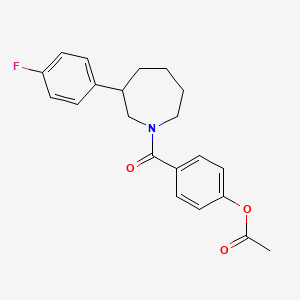
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
